

long-term stability of AMG-51 in DMSO at -20°C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMG-51**
Cat. No.: **B2749348**

[Get Quote](#)

Technical Support Center: AMG-510 (Sotorasib)

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of **AMG-510** (Sotorasib) in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **AMG-510** in DMSO?

A1: For long-term stability, it is recommended to store **AMG-510** as a solid at -20°C for up to 3 years or at -80°C for extended periods. Once dissolved in DMSO, the stock solution is stable for up to one month when stored at -20°C and for up to six months at -80°C.^{[1][2]} To minimize degradation, it is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.^[1] For in vivo experiments, it is best practice to use a freshly prepared working solution on the same day.^[1]

Q2: How should I prepare a stock solution of **AMG-510** in DMSO?

A2: To prepare a stock solution, dissolve the solid **AMG-510** powder in high-quality, anhydrous DMSO to the desired concentration.^{[2][3]} For example, to make a 10 mM stock solution of **AMG-510** (Molecular Weight: 560.59 g/mol), you would dissolve 5.61 mg of the compound in 1 mL of DMSO. Sonication or gentle warming may be used to aid dissolution.^[4] Ensure the powder is completely dissolved before use.

Q3: What is the mechanism of action of **AMG-510**?

A3: **AMG-510** is a first-in-class, selective, and covalent inhibitor of the KRAS G12C mutant protein.^[5] It irreversibly binds to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.^{[4][6]} This prevents the protein from cycling to its active, GTP-bound form, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and other effector pathways that drive tumor cell proliferation and survival.^{[5][7]}

Q4: In which cancer cell lines is **AMG-510** expected to be active?

A4: **AMG-510** is specifically designed to target the KRAS G12C mutation. Therefore, it is expected to be most active in cancer cell lines harboring this specific mutation. Examples of commonly used KRAS G12C-mutant cell lines include NCI-H358 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (non-small cell lung cancer).^[8] The inhibitor shows minimal activity in KRAS wild-type cells or cells with other KRAS mutations (e.g., G12D, G12V).^[3]

Q5: What are potential mechanisms of resistance to **AMG-510**?

A5: Resistance to **AMG-510** can arise through various mechanisms. These can include secondary mutations in the KRAS G12C protein that interfere with drug binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.^[9] For instance, feedback activation of receptor tyrosine kinases (RTKs) can reactivate downstream pathways like the MAPK and PI3K-AKT pathways.^[10]

Troubleshooting Guides

Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or weaker than expected inhibition of cell viability	Compound Instability: The AMG-510 DMSO stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.	Prepare fresh aliquots of the AMG-510 stock solution from a new vial of solid compound. Ensure storage at -20°C for no longer than one month or at -80°C for longer-term storage. [1] [2]
Cell Line Integrity: The cell line may have lost the KRAS G12C mutation over multiple passages, or there may be cellular heterogeneity.	Regularly verify the KRAS mutation status of your cell line using sequencing. Use cells from a low passage number for critical experiments.	
Assay Conditions: The incubation time may be too short, or the cell seeding density may be inappropriate for the assay.	Optimize the incubation time for your specific cell line (typically 72 hours for viability assays). [5] Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.	
High background or inconsistent results in Western blots for p-ERK	Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or may be used at a suboptimal dilution.	Validate your antibodies for specificity and determine the optimal dilution through a titration experiment. Ensure you are using appropriate blocking buffers (e.g., 5% BSA or non-fat milk in TBST).
Protein Degradation: Protein lysates may have degraded due to insufficient protease and phosphatase inhibitors.	Always use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process.	

Loading Inconsistencies:
Unequal amounts of protein loaded into the gel lanes.

Perform a protein quantification assay (e.g., BCA assay) and normalize the protein concentration of all samples before loading. Use a loading control (e.g., total ERK, GAPDH) to verify equal loading.

Precipitation of AMG-510 in cell culture medium

Low Solubility in Aqueous Media: AMG-510 has low aqueous solubility, and high concentrations of the DMSO stock added directly to the medium can cause precipitation.

Prepare intermediate dilutions of the AMG-510 stock solution in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent toxicity and precipitation.

Data Presentation

Table 1: Long-Term Stability of **AMG-510** in DMSO

Storage Temperature	Duration	Stability	Source(s)
-20°C	1 month	Stable	[1] [2]
-80°C	6 months	Stable	[1]

Table 2: Summary of In Vitro IC50 Values for **AMG-510**

Cell Line	Cancer Type	Assay	IC50 (nM)
NCI-H358	Non-Small Cell Lung Cancer	Cell Viability	~5-10
MIA PaCa-2	Pancreatic Cancer	Cell Viability	~5-50
SW1573	Non-Small Cell Lung Cancer	p-ERK Inhibition	~10-30

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Protocol 1: Preparation of AMG-510 Stock Solution

- Materials:
 - AMG-510 (Sotorasib) solid powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:
 - Allow the vial of solid **AMG-510** to equilibrate to room temperature before opening.
 - Weigh the desired amount of **AMG-510** powder.
 - Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex and/or sonicate briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

6. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Protocol 2: Cell Viability Assay (MTT Assay)

- Materials:

- KRAS G12C mutant cancer cell line (e.g., NCI-H358)
- Complete cell culture medium
- AMG-510** DMSO stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

- Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **AMG-510** in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the medium from the cells and add the medium containing the different concentrations of **AMG-510**. Include vehicle control (DMSO only) wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

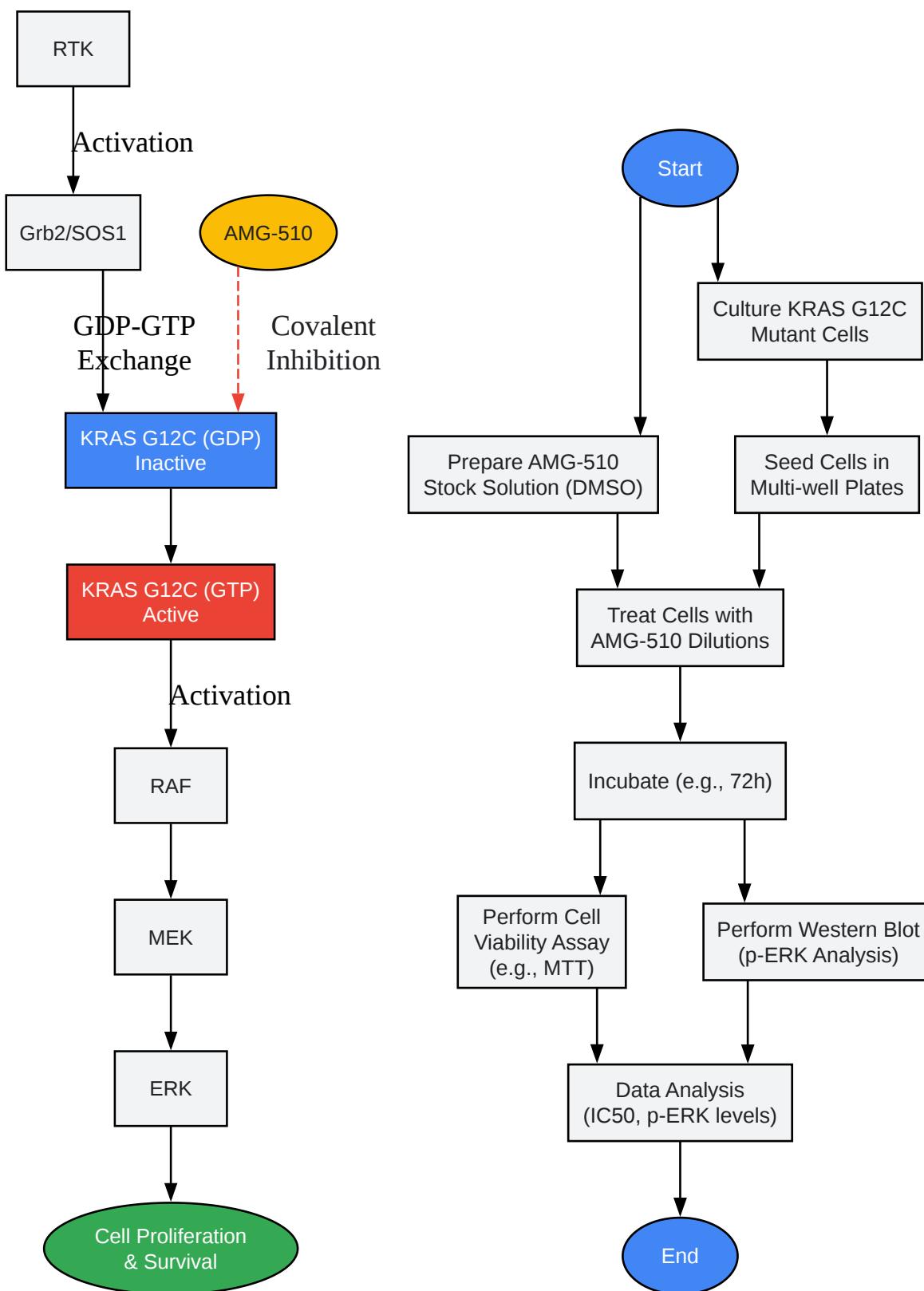
7. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
8. Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of p-ERK Inhibition

- Materials:
 - KRAS G12C mutant cancer cell line
 - **AMG-510** DMSO stock solution
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE equipment and reagents
 - PVDF membrane
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 - Primary antibodies (anti-p-ERK, anti-total-ERK)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate and imaging system
- Procedure:
 1. Seed cells in 6-well plates and allow them to adhere.
 2. Treat cells with various concentrations of **AMG-510** for the desired time period (e.g., 2 hours).
 3. Wash cells with ice-cold PBS and lyse them with lysis buffer.

4. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
5. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
6. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
7. Block the membrane with blocking buffer for 1 hour at room temperature.
8. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
10. Detect the signal using a chemiluminescent substrate and an imaging system.
11. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Sotorasib|KRAS G12C Inhibitor|For Research Use [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [long-term stability of AMG-51 in DMSO at -20°C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2749348#long-term-stability-of-amg-51-in-dmso-at-20-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com